3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Description
3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been explored in detail.
Scientific Research Applications
Synthesis and Antibacterial Agents
Research has explored the design, synthesis, and QSAR studies of novel analogs related to the tetrahydrobenzo[f][1,4]oxazepine core, demonstrating promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. These compounds exhibit significant activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Antimicrobial Activity of Fused Pyrazole Derivatives
Studies on pyrazole derivatives, which are structurally related to the tetrahydrobenzo[f][1,4]oxazepine ring system, have shown antimicrobial activities. These activities suggest the potential of such fused ring systems in developing new antimicrobial agents (Abunada et al., 2008).
Kinase Inhibition
The benzoxazepine core, closely related to the tetrahydrobenzo[f][1,4]oxazepine structure, is present in several kinase inhibitors, including mTOR inhibitors. Research into the scalable synthesis of these cores has implications for developing novel kinase inhibitors with potential applications in cancer therapy and other diseases (Naganathan et al., 2015).
Synthetic Methodologies
Further studies detail synthetic methodologies for constructing the tetrahydrobenzo[f][1,4]oxazepine core and its derivatives, which are critical for the development of novel compounds with potential therapeutic applications. These methodologies enable the synthesis of diverse derivatives for biological evaluation (Luo et al., 2014).
properties
IUPAC Name |
3-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-20-7-8-23-15-6-5-13(10-14(15)17(20)22)19-16(21)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHDAIFQVVCBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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